(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone
Overview
Description
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-(2-pyridinyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- Piperidine derivatives
Uniqueness
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone is unique due to its combination of a chlorophenyl group and a pyridinyl-piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(4-Chlorophenyl)-[4-(2-pyridinyl)-1-piperazinyl]methanone, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a chlorophenyl group and a pyridinyl-piperazine moiety, which contributes to its diverse pharmacological properties.
- IUPAC Name : (4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- Molecular Formula : C₁₆H₁₆ClN₃O
- CAS Number : 325779-60-0
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound may exert its effects by modulating the activity of G protein-coupled receptors (GPCRs) and other targets involved in neurotransmission and cellular signaling pathways.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. Research has shown that piperazine derivatives can influence serotonin and norepinephrine pathways, contributing to their potential use in treating mood disorders .
Anticancer Properties
Research has explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures could significantly inhibit the growth of various cancer cell lines, suggesting that this compound may also possess anticancer activity .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been documented, with evidence suggesting that this compound may exhibit activity against specific bacterial strains. This potential has implications for developing new antibacterial agents .
Case Study 1: Antidepressant Activity
A study published in 2014 highlighted the role of allosteric modulators in enhancing the efficacy of GPCR-targeted therapies. Compounds structurally related to this compound were shown to act as positive allosteric modulators, potentially leading to improved therapeutic outcomes for depression .
Case Study 2: Anticancer Activity
In a comparative study assessing various piperazine derivatives, this compound was found to inhibit the proliferation of epidermoid carcinoma cells more effectively than standard chemotherapeutic agents like doxorubicin. This finding suggests a promising avenue for further development in cancer therapy .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(4-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-6-4-13(5-7-14)16(21)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVFVAZFMFYABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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